

Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of 2-Aminopropanediamide

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Compound of Interest

Compound Name: 2-Aminopropanediamide

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In the landscape of drug discovery and development, precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic characterization of **2-Aminopropanediamide**, a compound of interest for researchers in medicinal chemistry and materials science. Through a comparative analysis with structurally related small molecules, Malonamide and Alaninamide, this document offers a clear framework for the confirmation of its chemical structure using a suite of spectroscopic techniques.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for **2-Aminopropanediamide** and its structural analogs, Malonamide and Alaninamide. This side-by-side comparison facilitates the identification of unique spectral features essential for the unambiguous confirmation of **2-Aminopropanediamide**'s structure.

| Spectroscopic Technique | 2-Aminopropanediamide | Malonamide | Alaninamide |
|---------------------------|--|--|--|
| ¹ H-NMR (ppm) | Predicted (400 MHz, DMSO-d6): δ 7.38 (brs, 2H), 7.23 (brs, 2H), 3.73 (s, 1H), 2.13 (s, 2H)[1] | (DMSO-d6): δ 7.33 (brs, 2H), 6.85 (brs, 2H), 3.13 (s, 2H) | (D2O): δ 3.75 (q, 1H), 1.45 (d, 3H) |
| ¹³ C-NMR (ppm) | Data not available in searches | (DMSO-d6): δ 169.5, 40.8 | (D2O): δ 177.5, 51.5, 18.9[2] |
| FTIR (cm ⁻¹) | KBr Wafer technique used, data available in NIST and PubChem databases.[3] Key absorptions expected for N-H (amine and amide), C=O (amide), and C-N bonds. | Key absorptions (KBr pellet): ~3400-3100 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II) | Key absorptions: ~3400-3200 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1610 (N-H bend, Amide II) |
| Mass Spec. (m/z) | Molecular Ion [M] ⁺ : 117.0538 (Exact Mass). Data available in NIST Mass Spectrometry Data Center.[3] | Molecular Ion [M] ⁺ : 102.0429. Major fragments at m/z 85, 59, 44. | Molecular Ion [M] ⁺ : 88.0637. Fragmentation pattern includes loss of NH ₂ and CONH ₂ . [4] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques utilized in the characterization of **2-Aminopropanediamide** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical environment and connectivity of hydrogen and carbon atoms in the molecule.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex or gently warm if necessary.
- Data Acquisition:
 - ¹H-NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
 - ¹³C-NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
- Instrumentation: An FTIR spectrometer equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a blank KBr pellet.
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition and structure.
- Instrumentation: A mass spectrometer, typically with an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) interface.
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or water).
 - For GC-MS, the sample must be volatile or derivatized to increase its volatility.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

- For tandem MS (MS/MS), select the molecular ion and subject it to collision-induced dissociation to obtain a fragmentation spectrum.
- Data Processing: The data system records the abundance of ions at each mass-to-charge ratio. The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and structural confirmation of **2-Aminopropanediamide**.

Caption: Workflow for the spectroscopic characterization of **2-Aminopropanediamide**.

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